(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
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Overview
Description
(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or diols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound’s ability to induce oxidative stress and disrupt cellular homeostasis contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
- (E)-3-(4-bromophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
- (E)-3-(4-methylphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
Uniqueness
(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution can also influence the compound’s binding affinity to biological targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-17(20-11-3-2-4-16(20)19-12)15(21)10-7-13-5-8-14(18)9-6-13/h2-11H,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBQNBMTWWOJI-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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